G5-7

JAK-STAT signaling Kinase inhibition Glioblastoma

G5-7 is an orally bioavailable, allosteric JAK2 inhibitor (IC50=0.6μM) with unique JAK2/sEH dual activity. Its N-ethoxycarbonyl, 2-fluorophenyl substitution confers distinct target selectivity versus other 3,5-bis(arylidene)-4-piperidones like EF-24. A critical probe for dissecting JAK2/STAT3 signaling in glioblastoma models. High purity (>98%) for reproducible research.

Molecular Formula C22H19F2NO3
Molecular Weight 383.4 g/mol
Cat. No. B8136424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG5-7
Molecular FormulaC22H19F2NO3
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CC(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)C1
InChIInChI=1S/C22H19F2NO3/c1-2-28-22(27)25-13-17(11-15-7-3-5-9-19(15)23)21(26)18(14-25)12-16-8-4-6-10-20(16)24/h3-12H,2,13-14H2,1H3/b17-11-,18-12-
InChIKeyFPAYMMBGZTYNSI-WHYMJUELSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ethyl (3Z,5Z)-3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate: A Selective Allosteric JAK2 Inhibitor with Defined Pharmacological Profile


ethyl (3Z,5Z)-3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate, commonly designated as G5-7, is a synthetic small molecule belonging to the 3,5-bis(arylidene)-4-piperidone chemical class. The compound has been characterized as an orally bioavailable, allosteric inhibitor of Janus kinase 2 (JAK2) [1]. Its molecular formula is C22H19F2NO3, with a molecular weight of 383.39 g/mol , and it is commercially available with a purity of ≥98% .

Critical Differentiation: Why ethyl (3Z,5Z)-3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate (G5-7) Cannot Be Replaced by General JAK Inhibitors or Other 3,5-Bis(arylidene)-4-piperidones


Generic substitution within the 3,5-bis(arylidene)-4-piperidone class is scientifically unsound due to profound functional divergence arising from subtle structural modifications. While the core scaffold confers cytotoxicity, the specific substitution pattern dictates target engagement and pharmacological mechanism. For instance, the N-unsubstituted analog EF-24 acts as an IKKβ inhibitor with broad cytotoxicity [1], whereas the N-ethoxycarbonyl substitution in G5-7 shifts the primary mechanism to selective, allosteric JAK2 inhibition [2]. Furthermore, the presence and position of fluorine atoms critically modulate antiangiogenic and vascular-disruptive potency [3]. Therefore, interchangeability is not supported by structure-activity relationship data.

Quantitative Differentiation Evidence for ethyl (3Z,5Z)-3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate (G5-7) vs. Closest Analogs and Alternatives


Allosteric JAK2 Inhibition with Subtype Selectivity vs. Pan-JAK Inhibitors

G5-7 exhibits a unique allosteric mechanism of JAK2 inhibition, distinguishing it from ATP-competitive JAK inhibitors and its parent scaffold EF-24. Biochemical assays demonstrate that G5-7 inhibits recombinant human JAK2 with an IC50 of 0.6 μM . Crucially, under identical assay conditions, the compound shows >83-fold selectivity against the related kinases JAK1, JAK3, and TYK2 (all IC50 > 50 μM) . In contrast, the class reference compound EF-24 operates via IKKβ inhibition and does not exhibit this JAK2-selective profile .

JAK-STAT signaling Kinase inhibition Glioblastoma Allostery

Inhibition of Soluble Epoxide Hydrolase (sEH) vs. Structural Analogs

G5-7 demonstrates potent, species-specific inhibition of soluble epoxide hydrolase (sEH), a target unrelated to JAK2. In cell-free assays, G5-7 inhibits human sEH with an IC50 of 61.7 nM, while its potency against rat sEH is 240 nM, indicating a 3.9-fold species difference [1]. This level of potency and the species selectivity profile are distinct from many other 3,5-bis(arylidene)-4-piperidones, which have not been reported to engage sEH.

sEH inhibition Epoxide hydrolase Cardiovascular Inflammation

Antiproliferative Activity in PTEN-Deficient Glioblastoma vs. ATP-Competitive JAK2 Inhibitors

In PTEN-deficient glioblastoma cells expressing the constitutively active EGFRvIII mutant (U87MG/EGFRvIII), G5-7 exhibits potent antiproliferative activity with an IC50 of 0.75 μM [1]. The same study reported that this effect was superior to that of ATP-competitive JAK2 inhibitors, which failed to achieve comparable growth inhibition in this genetic background [1]. This establishes that G5-7's allosteric mechanism confers a functional advantage in specific oncogenic contexts where ATP-competitive inhibition is insufficient.

Glioblastoma PTEN deficiency EGFRvIII Cell proliferation

Potency against P2X Purinoceptor vs. Other G5-7 Targets

G5-7 was evaluated for antagonist activity against the P2X purinoceptor. While a precise IC50 value is not publicly available, the compound demonstrated measurable activity within a defined range (11-54 μM) . This represents a significantly weaker interaction (approximately 18- to 90-fold lower potency) compared to its primary targets, JAK2 (IC50 = 0.6 μM) and sEH (IC50 = 61.7 nM). This potency differential highlights the compound's selectivity profile.

P2X receptor Purinoceptor Pain Inflammation

CYP3A4 Inhibition Liability vs. Clinically Used Kinase Inhibitors

In vitro assessment of G5-7's potential for drug-drug interactions revealed weak inhibition of the major metabolizing enzyme CYP3A4, with an IC50 of 20 μM (20,000 nM) in human liver microsomes [1]. This is >30-fold higher than its JAK2 IC50 and indicates a low risk of CYP-mediated interactions. For comparison, the clinically approved JAK2 inhibitor Ruxolitinib exhibits a CYP3A4 IC50 of approximately 1.5 μM [2], suggesting G5-7 has a substantially lower liability.

Drug metabolism CYP3A4 Drug-drug interactions Pharmacokinetics

Optimal Research and Industrial Application Scenarios for ethyl (3Z,5Z)-3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate (G5-7)


Investigating JAK2 Dependence in PTEN-Deficient Glioblastoma Models

Given its potent, allosteric inhibition of JAK2 (IC50 = 0.6 μM) and proven efficacy in PTEN-deficient U87MG/EGFRvIII cells (IC50 = 0.75 μM), G5-7 is a highly appropriate chemical probe for dissecting JAK2-mediated signaling in glioblastoma [1]. Its oral bioavailability [1] further supports its use in in vivo xenograft studies to assess tumor growth suppression and angiogenesis.

Dual-Target Polypharmacology Studies (JAK2 and sEH)

G5-7's potent inhibition of both human JAK2 (IC50 = 0.6 μM) and soluble epoxide hydrolase (sEH; IC50 = 61.7 nM) provides a unique tool for exploring the intersection of inflammatory JAK-STAT signaling and epoxide-mediated pathways in cardiovascular or metabolic disease models [1][2].

Pharmacological Differentiation from ATP-Competitive JAK2 Inhibitors

As an allosteric inhibitor, G5-7 is an essential comparator for studies aiming to differentiate the cellular and in vivo consequences of orthosteric (ATP-competitive) versus allosteric JAK2 blockade [1]. Its high subtype selectivity (>83-fold vs. JAK1/3/TYK2) [1] and low CYP3A4 inhibition risk [3] also make it a valuable control in studies focused on kinase selectivity and drug-drug interaction liabilities.

Structure-Activity Relationship (SAR) Studies of 3,5-Bis(arylidene)-4-piperidones

G5-7 serves as a critical reference compound in SAR investigations of this scaffold, representing the N-ethoxycarbonyl, 2-fluorophenyl-substituted chemotype. Its distinct pharmacological profile—JAK2/sEH inhibition versus the IKKβ inhibition of EF-24 [1]—demonstrates how N-substitution and fluorine positioning drastically alter target engagement and biological activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for G5-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.